molecular formula C6H8BrN3O3S B15259050 2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide

2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide

Cat. No.: B15259050
M. Wt: 282.12 g/mol
InChI Key: LFFCEQKJEQPUSS-UHFFFAOYSA-N
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Description

2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide is a chemical compound with a complex structure that includes a bromine atom, an imidazo[2,1-c][1,4]oxazine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide typically involves multiple steps, starting with the preparation of the imidazo[2,1-c][1,4]oxazine core. This core can be synthesized through a cyclization reaction involving appropriate precursors. The bromine atom is then introduced via a bromination reaction, and the sulfonamide group is added through a sulfonation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions and purification methods is crucial to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized imidazo[2,1-c][1,4]oxazine compounds.

Scientific Research Applications

2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and sulfonamide group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The specific pathways involved can vary depending on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine: Similar core structure but lacks the sulfonamide group.

    2-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid: Contains a carboxylic acid group instead of a sulfonamide group.

Uniqueness

The presence of the sulfonamide group in 2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide distinguishes it from similar compounds

Properties

Molecular Formula

C6H8BrN3O3S

Molecular Weight

282.12 g/mol

IUPAC Name

2-bromo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide

InChI

InChI=1S/C6H8BrN3O3S/c7-5-6(14(8,11)12)10-1-2-13-3-4(10)9-5/h1-3H2,(H2,8,11,12)

InChI Key

LFFCEQKJEQPUSS-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=NC(=C(N21)S(=O)(=O)N)Br

Origin of Product

United States

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